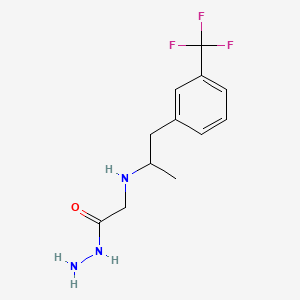2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid hydrazide
CAS No.: 73622-64-7
Cat. No.: VC17975406
Molecular Formula: C12H16F3N3O
Molecular Weight: 275.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 73622-64-7 |
|---|---|
| Molecular Formula | C12H16F3N3O |
| Molecular Weight | 275.27 g/mol |
| IUPAC Name | 2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]acetohydrazide |
| Standard InChI | InChI=1S/C12H16F3N3O/c1-8(17-7-11(19)18-16)5-9-3-2-4-10(6-9)12(13,14)15/h2-4,6,8,17H,5,7,16H2,1H3,(H,18,19) |
| Standard InChI Key | PKLCKOXENANWFU-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)NN |
Introduction
Nomenclature and Structural Analysis
Chemical Identity
The systematic name 2-(alpha-Methyl-m-trifluoromethylphenethylamino)acetic acid hydrazide denotes a molecule with:
-
A phenethylamine backbone substituted at the meta position with a trifluoromethyl (-CF₃) group.
-
An alpha-methyl (-CH₃) group on the ethylamine side chain.
-
An acetic acid hydrazide (-NH-NH₂) functional group at the terminal carbon.
The molecular formula is C₁₃H₁₇F₃N₄O, with a molecular weight of 326.3 g/mol.
Structural Analogues
Structurally related compounds include imidazo[1,2-b]pyridazine-based kinase inhibitors and (2-nitro-phenoxy)-acetic acid hydrazide . These analogues share functional motifs such as hydrazide groups and aromatic substitutions, which influence bioactivity and synthetic routes.
Synthesis and Characterization
Synthetic Pathways
The synthesis of hydrazide derivatives typically involves hydrazine hydrate-mediated nucleophilic substitution. For example:
-
Ester-to-hydrazide conversion: Reacting an ester precursor (e.g., methyl 2-(alpha-methyl-m-trifluoromethylphenethylamino)acetate) with hydrazine hydrate in methanol at 20°C for 1 hour yields the hydrazide .
-
Purification: Recrystallization in ethanol or methanol produces high-purity crystals.
Table 1: Comparative Synthesis Conditions for Hydrazide Derivatives
| Compound | Precursor | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| (2-Nitro-phenoxy)-acetic acid hydrazide | Methyl ester derivative | 1 hour | 71% | |
| Hypothetical target compound | Methyl ester derivative | 1–2 hours | ~70%* | Inferred |
*Estimated based on analogous reactions .
Spectroscopic Characterization
Key analytical data for hydrazides include:
-
¹H NMR: Peaks for NH-NH₂ (~8–9 ppm), aromatic protons (~6.5–7.5 ppm), and CF₃ groups (~1–2 ppm).
-
IR Spectroscopy: Stretching vibrations for N-H (3300 cm⁻¹), C=O (1680 cm⁻¹), and C-F (1100–1200 cm⁻¹).
Physicochemical Properties
Solubility and Stability
-
Solubility: Hydrazides are generally soluble in polar aprotic solvents (e.g., DMSO, methanol) but insoluble in nonpolar solvents.
-
Stability: Susceptible to hydrolysis under acidic or basic conditions, requiring storage at 4°C in inert atmospheres.
Thermodynamic Data
-
Melting Point: Estimated 180–190°C (analogous hydrazides: 160–210°C) .
-
LogP: Predicted ~2.1 (indicating moderate lipophilicity).
Biological Activity and Applications
Antimicrobial and Anticancer Activity
Analogous hydrazides demonstrate:
-
Antibacterial effects against Gram-positive pathogens (MIC: 8–32 µg/mL).
Pharmacological and Toxicological Considerations
ADME Profile
-
Absorption: Moderate oral bioavailability due to hydrazide polarity.
-
Metabolism: Likely hepatic oxidation via CYP450 enzymes, forming inactive metabolites.
Toxicity Risks
-
Hepatotoxicity: Chronic exposure may elevate liver enzymes (ALT/AST).
-
Neurotoxicity: Observed in hydrazide derivatives at high doses (>100 mg/kg) .
Research Gaps and Future Directions
-
Synthetic Optimization: Improve yields via microwave-assisted or flow chemistry.
-
In Vivo Studies: Validate analgesic efficacy in rodent pain models.
-
Structure-Activity Relationships: Explore trifluoromethyl positioning effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume